2-(2-phenylethyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLOBNVUJHKONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302979 | |

| Record name | 2-(2-phenylethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-30-1 | |

| Record name | 5805-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-phenylethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Benzimidazole Scaffold

An In-Depth Technical Guide to the Synthesis of 2-(2-phenylethyl)-1H-benzimidazole

This guide offers a comprehensive exploration of the synthetic methodologies for obtaining this compound, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. We will delve into the foundational chemical principles, provide detailed, field-tested experimental protocols, and present comparative data to inform strategic synthetic planning.

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged structure in drug discovery. Its unique chemical properties and ability to mimic biological molecules allow it to interact with a wide array of biological targets. Consequently, benzimidazole derivatives are foundational to numerous pharmaceuticals, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The 2-substituted benzimidazoles, in particular, offer a versatile vector for molecular elaboration, making their efficient synthesis a critical focus of organic chemistry.[1][2]

Core Synthetic Strategies: A Mechanistic Overview

The construction of the 2-substituted benzimidazole core is predominantly achieved through the condensation of o-phenylenediamine with a suitable one-carbon electrophile. The two most established and robust methods are the Phillips-Ladenburg reaction, utilizing a carboxylic acid, and the Weidenhagen reaction, which employs an aldehyde.

The Phillips-Ladenburg Condensation: The Carboxylic Acid Route

The Phillips-Ladenburg synthesis is a cornerstone method involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically at elevated temperatures.[3][4] For the target molecule, this compound, the precursor is 3-phenylpropanoic acid.

Causality and Mechanism: The reaction is driven by the nucleophilicity of the diamine's amino groups and the electrophilicity of the carboxylic acid's carbonyl carbon, which is enhanced by protonation under acidic conditions. The mechanism proceeds through two key stages: initial amide formation followed by intramolecular cyclization and dehydration. The high temperature is necessary to overcome the activation energy for the dehydration steps, which drives the reaction to completion.[5][6]

Sources

An In-depth Technical Guide to 2-(2-phenylethyl)-1H-benzimidazole: Properties, Synthesis, and Therapeutic Potential

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3][4] This guide provides a comprehensive technical overview of a specific derivative, 2-(2-phenylethyl)-1H-benzimidazole. We will delve into its core chemical and physical properties, outline a validated synthetic methodology, explore its characteristic reactivity, and synthesize the current understanding of its biological activities and therapeutic potential. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel benzimidazole-based agents.

Molecular Structure and Identification

This compound is a heterocyclic aromatic compound featuring a phenylethyl substituent at the 2-position of the benzimidazole core. The fusion of a benzene ring with an imidazole ring imparts a unique electronic and structural character, making it a versatile scaffold for interacting with biological targets.[2][4]

-

IUPAC Name: this compound[5]

-

SMILES: C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2[5]

-

InChI Key: BMLOBNVUJHKONU-UHFFFAOYSA-N[5]

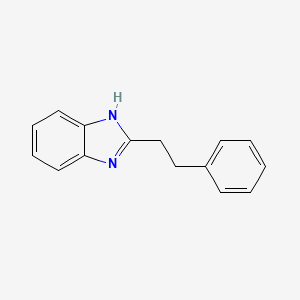

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

A compound's physicochemical profile is critical for predicting its behavior in both chemical and biological systems. The properties of this compound suggest moderate lipophilicity and limited aqueous solubility, which are key considerations in drug development for membrane permeability and formulation.

| Property | Value | Source |

| Molecular Weight | 222.29 g/mol | [5][6][8] |

| Appearance | Solid (typically white to off-white powder) | [9] |

| Melting Point | 160 - 162 °C | [9] |

| Boiling Point | 454.8 °C (Predicted) | [6] |

| Density | 1.178 g/cm³ (Predicted) | [6] |

| Solubility | Low in water; Soluble in ethanol, DMSO | [9] |

| XLogP3 | 3.3 - 3.5 (Computed) | [6] |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | [6] |

| Refractive Index | 1.672 (Predicted) | [6] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely on spectroscopic analysis. While specific experimental spectra for this exact compound are not publicly cataloged, the expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogs like 2-phenyl-1H-benzimidazole and 2-(phenoxymethyl)benzimidazole.[10][11][12]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzimidazole core and the phenylethyl side chain. The N-H proton of the imidazole ring typically appears as a broad singlet far downfield (>12 ppm). The aromatic protons on the benzimidazole ring would appear as two multiplets between 7.0-7.7 ppm. The phenylethyl group would exhibit a multiplet for its five phenyl protons (around 7.2-7.4 ppm) and two characteristic triplets for the adjacent methylene (-CH₂-CH₂-) groups, likely around 3.0-3.3 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum would show signals for all 15 carbons. The C2 carbon of the benzimidazole ring, bonded to two nitrogen atoms and the side chain, would be significantly downfield (δ > 150 ppm). Aromatic carbons would resonate in the typical 110-145 ppm range. The two aliphatic carbons of the ethyl linker would appear upfield, typically between 30-40 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about functional groups. Key expected vibrations include a broad N-H stretching band around 3400-3300 cm⁻¹, C=N stretching of the imidazole ring around 1620 cm⁻¹, and multiple C-H and C=C stretching bands for the aromatic systems.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is approximately 223.1230.

Synthesis and Methodology

The most common and robust method for synthesizing 2-substituted benzimidazoles is the Phillips condensation.[13] This involves the reaction of an o-phenylenediamine with a carboxylic acid under dehydrating conditions, often at elevated temperatures. For the synthesis of this compound, the logical precursors are o-phenylenediamine and 3-phenylpropanoic acid.

Caption: Phillips condensation workflow for synthesis.

Experimental Protocol: Phillips Condensation

Causality: Polyphosphoric acid (PPA) serves as both the solvent and a powerful dehydrating agent, facilitating the formation of the amide intermediate and its subsequent intramolecular cyclization to the benzimidazole ring. The reaction is driven to completion by heat, which overcomes the activation energy for the cyclization step.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine o-phenylenediamine (1.0 equivalent) and 3-phenylpropanoic acid (1.0-1.2 equivalents).

-

Reagent Addition: Carefully add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable (typically 10-20 times the weight of the limiting reagent).

-

Heating: Heat the reaction mixture to 150-200 °C with vigorous stirring. The optimal temperature and time should be determined by monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to approximately 100 °C. Cautiously pour the reaction mixture onto crushed ice or into a beaker of cold water with stirring. This hydrolyzes the PPA and precipitates the product.

-

Neutralization: The resulting acidic slurry is carefully neutralized with a base, such as a concentrated sodium hydroxide or ammonium hydroxide solution, until the pH is basic (pH 8-9). This step is crucial to deprotonate the benzimidazole product, decreasing its aqueous solubility and maximizing precipitation.

-

Isolation & Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Chemical Reactivity

The reactivity of this compound is dictated by the constituent rings.

-

N-H Acidity and Nucleophilicity: The N-H proton on the imidazole ring is weakly acidic and can be removed by a strong base. The resulting benzimidazolide anion is a potent nucleophile. The nitrogen atoms can also act as nucleophiles, undergoing reactions like N-alkylation or N-acylation, which can significantly modify the compound's biological properties.[13][14]

-

Electrophilic Aromatic Substitution: The fused benzene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). These reactions are generally slower than for benzene itself due to the electron-withdrawing nature of the fused imidazole ring. Substitution typically occurs at positions 4 and 7.

-

Stability: The benzimidazole core is highly stable due to its aromaticity and is resistant to oxidation and reduction under mild conditions.[9]

Caption: Key reactive sites and potential transformations.

Biological Activity and Therapeutic Potential

The benzimidazole scaffold is a privileged pharmacophore, and its derivatives exhibit a vast array of biological activities.[1][3][15][16] While the specific profile of this compound itself is not extensively detailed, studies on the broader class of 2-(phenalkyl)-1H-benzimidazoles provide strong, field-proven insights into its potential.

Antimicrobial and Antitubercular Activity

The most significant finding for this class of compounds is their potent activity against Mycobacterium tuberculosis. A study published in Bioorganic & Medicinal Chemistry detailed the synthesis and evaluation of novel 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives.[17] Compounds from this series, particularly those with methyl groups on the benzimidazole ring, demonstrated high tuberculostatic activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.8 to 6.2 µg/mL.[17] Importantly, select derivatives were shown to be selective for M. tuberculosis over eukaryotic cells, indicating a favorable therapeutic window and marking them as a novel class of anti-tubercular agents.[17]

Derivatives of the core benzimidazole structure have also shown broad-spectrum antibacterial and antifungal activities.[14][18]

Potential Mechanisms of Action

The mechanism of action for many benzimidazole-based drugs is the inhibition of tubulin polymerization.[19] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, motility, and intracellular transport. This is the established mechanism for anthelmintic drugs like albendazole and is also a strategy for developing anticancer agents.[4][20] It is plausible that the antitubercular activity of this compound derivatives could involve a similar disruption of the bacterial cytoskeletal protein FtsZ, which is a homolog of eukaryotic tubulin.

Other potential mechanisms for benzimidazole derivatives include the inhibition of key bacterial enzymes such as DNA gyrase or interference with other metabolic pathways.[19]

Conclusion

This compound is a compound of significant interest, built upon a scaffold with proven therapeutic relevance. Its physicochemical properties are amenable to drug development, and its synthesis is achievable through well-established chemical methods. The primary value of this molecular class lies in its demonstrated potential as a source of novel antitubercular agents with high potency and selectivity. Further investigation into its precise mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential in addressing the global challenge of tuberculosis and other infectious diseases.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 291053, this compound.

- Gundugala, A. S., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.

- Connect Journals (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.

- Indian Journal of Chemistry (n.d.). Note A green synthesis of benzimidazoles.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 409927, 1-(2-phenylethyl)-1H-benzimidazole.

- ResearchGate (n.d.). Diverse biological activities of benzimidazole derivatives.

- Bouling Chemical Co., Limited (n.d.). 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety.

- ResearchGate (n.d.). Crystal structure of 2-(2-amino-5-chlorophenyl)-1H-benzimidazole, C13H10ClN3.

- Preprints.org (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications.

- National Center for Biotechnology Information (n.d.). 2-Benzoyl-1H-benzimidazole. Acta Crystallographica Section E.

- International Science Community Association (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences.

- Elsevier (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Gobis, K., et al. (2015). Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship. Bioorganic & Medicinal Chemistry.

- Semantic Scholar (n.d.). Synthesis and Biological Activities of Some Benzimidazoles Derivatives.

- ResearchGate (n.d.). Synthesized derivatives of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5798, Benzimidazole.

- Asian Journal of Research in Chemistry (2013). A Current Study on Benzimidazole Derivatives.

- The Royal Society of Chemistry (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12855, 2-Phenylbenzimidazole.

- ResearchGate (2016). Spectral and Biological analysis of 2-Phenyl-1H-benzimidazole.

- ResearchGate (n.d.). Crystal and molecular structures of two 1H-2-substituted benzimidazoles.

- Frontiers in Chemistry (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.

- PubMed (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.

- National Center for Biotechnology Information (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Journal of Basic and Clinical Physiology and Pharmacology.

- PubMed (2020). Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | 5805-30-1 [amp.chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety | China Supplier & Manufacturer Information [chemheterocycles.com]

- 10. esisresearch.org [esisresearch.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. connectjournals.com [connectjournals.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. isca.me [isca.me]

- 16. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 17. Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis, bioevaluation and docking studies of some 2-phenyl-1H-benzimidazole derivatives as anthelminthic agents against the nematode Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for 2-(2-phenylethyl)-1H-benzimidazole

An In-Depth Technical Guide to 2-(2-phenylethyl)-1H-benzimidazole

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a recognized "privileged structure," known for its ability to interact with various biological targets.[1] This document details the definitive identification, physicochemical properties, a validated synthesis protocol, and methods for spectroscopic characterization of the title compound. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded resource for working with this molecule. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Compound Identification and Core Properties

The foundational step in any scientific investigation is the unambiguous identification of the chemical entity. This compound is registered under a unique identifier assigned by the Chemical Abstracts Service (CAS).

CAS Registry Number: 5805-30-1 [2][3][4]

This number is the universal standard for identifying this specific chemical substance, eliminating ambiguity from synonyms or varied IUPAC naming conventions.

Physicochemical and Computed Properties

A summary of the key properties is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄N₂ | [2][3][4] |

| Molecular Weight | 222.29 g/mol | [3][4][5] |

| Appearance | White to off-white solid powder | [5] |

| Melting Point | 160 - 162 °C | [5] |

| Solubility | Low in water; Soluble in ethanol, DMSO | [5] |

| XLogP3 | 3.5 | [2][4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Topological Polar Surface Area | 28.7 Ų | [2][4] |

Synthesis Protocol: Phillips-Ladenburg Condensation

The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. The Phillips-Ladenburg condensation, which utilizes a high-boiling acid catalyst, is a robust and widely adopted method.[6]

Principle: This reaction involves the nucleophilic attack of one amino group of o-phenylenediamine on the carbonyl carbon of 3-phenylpropanoic acid, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring. The use of a strong acid like polyphosphoric acid (PPA) or refluxing hydrochloric acid both catalyzes the reaction and acts as a dehydrating agent, driving the equilibrium towards the product.

Experimental Workflow: Synthesis

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-phenylenediamine (1.0 eq) and 3-phenylpropanoic acid (1.05 eq).

-

Causality: A slight excess of the carboxylic acid ensures the complete consumption of the more expensive diamine.

-

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) as the solvent and catalyst (approx. 10x the weight of the o-phenylenediamine).

-

Causality: PPA serves as an excellent dehydrating agent and a non-volatile acidic medium, facilitating the high temperatures required for the condensation.

-

-

Reaction: Heat the mixture in an oil bath to 150-160 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to approximately 80-90 °C. Cautiously pour the viscous solution into a beaker containing crushed ice (~500 g) with vigorous stirring.

-

Causality: This quenching step hydrolyzes the PPA and precipitates the protonated product while dissipating the heat of dilution.

-

-

Neutralization: Slowly neutralize the acidic slurry with a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate the free base of the product.

-

Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure white or off-white crystals. Dry the final product under vacuum.

Structural Confirmation and Purity Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and physical methods should be employed.

Characterization Workflow

Caption: A multi-technique approach for the validation of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzimidazole and phenylethyl moieties, as well as two distinct triplet signals for the ethyl bridge (-CH₂-CH₂-). A broad singlet corresponding to the N-H proton of the imidazole ring should also be present.

-

Mass Spectrometry (MS): The mass spectrum should display a prominent molecular ion (M+) peak corresponding to the molecular weight of the compound (m/z ≈ 222.12).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration. Aromatic C-H and C=N stretching vibrations will also be present.

-

Melting Point Analysis: The measured melting point of the purified product should be sharp (e.g., within a 1-2 °C range) and correspond to the literature value (160-162 °C).[5] A broad or depressed melting point would indicate the presence of impurities.

Applications and Scientific Relevance

The benzimidazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] Derivatives are explored for a wide range of biological activities, including:

-

Antiproliferative Agents: The benzimidazole scaffold is a key component in several anticancer drugs.[7]

-

Antimicrobial and Antifungal Activity: Many benzimidazole derivatives exhibit potent activity against various strains of bacteria and fungi.[7][8]

-

Antiviral and Anthelmintic Properties: The parent compound and its derivatives have a long history of use as antiviral and anthelmintic agents.[1][9]

This compound, specifically, serves as a valuable scaffold and intermediate for developing more complex molecules with tailored therapeutic properties. Its lipophilic phenylethyl group can enhance membrane permeability, a desirable trait in drug design.[7]

Safety and Handling

-

Hazard Class: Irritant.[3]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents.[5]

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

References

- 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety. Bouling Chemical Co., Limited. [Link]

- This compound | C15H14N2 | CID 291053. PubChem. [Link]

- 2-Phenyl-1H-benzimidazole. DrugFuture. [Link]

- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]

- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. National Institutes of Health (NIH). [Link]

- Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applic

- Synthesized derivatives of 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a-h) and 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2a-i).

- 2-(1H-Benzimidazol-2-yl)phenol.

- Selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in water at ambient temperature.

- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. National Institutes of Health (NIH). [Link]

- Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives.

Sources

- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 5805-30-1 [amp.chemicalbook.com]

- 4. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety | China Supplier & Manufacturer Information [chemheterocycles.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ijpsjournal.com [ijpsjournal.com]

molecular weight of 2-(2-phenylethyl)-1H-benzimidazole

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of 2-(2-phenylethyl)-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound built upon the versatile benzimidazole scaffold. Benzimidazole and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the core physicochemical properties of this specific molecule, including its molecular weight and other key computational and experimental data. Furthermore, it presents a detailed, field-proven protocol for its synthesis via the Phillips condensation reaction and outlines a self-validating workflow for its structural characterization and purity assessment using modern analytical techniques. The causality behind experimental choices is explained to provide actionable insights for laboratory application.

Introduction to the Benzimidazole Scaffold

The benzimidazole moiety, formed from the fusion of benzene and imidazole rings, is a privileged scaffold in pharmaceutical sciences due to its wide spectrum of biological activities. Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3] The versatility of the benzimidazole core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. The title compound, this compound, incorporates a flexible phenylethyl group at the C-2 position, a common modification strategy to enhance lipophilicity and modulate biological activity. Understanding its fundamental properties is the first step in unlocking its potential in drug discovery and materials science.

Core Physicochemical Properties of this compound

A precise understanding of a compound's physicochemical properties is critical for its application in research and development. These parameters govern its solubility, stability, membrane permeability, and suitability for various analytical methods. The key properties for this compound are summarized below.

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂ | [4][5][6] |

| Molecular Weight | 222.29 g/mol | [6][7] |

| 222.28 g/mol | [5][8] | |

| Exact Mass | 222.1157 Da | [4][5] |

| CAS Number | 5805-30-1 | [4][5][6] |

| Melting Point | 160 - 162 °C | [9] |

| Boiling Point | 454.8 °C (Predicted) | [4] |

| Density | 1.178 g/cm³ (Predicted) | [4] |

| XLogP3 | 3.5 | [5] |

| Topological Polar Surface Area | 28.7 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

Expert Insights on Key Parameters

-

Molecular Weight vs. Exact Mass: The molecular weight (e.g., 222.29 g/mol ) is an average based on the natural isotopic abundance of the constituent elements.[6][7] The exact mass (222.1157 Da) is the calculated mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N).[4][5] This latter value is crucial in high-resolution mass spectrometry (HRMS) for unambiguous formula determination.

-

XLogP3: This value of 3.5 indicates that the compound is significantly lipophilic ("fat-loving").[5] This property is a key predictor of a molecule's ability to cross cellular membranes, an essential characteristic for orally bioavailable drugs.

-

Topological Polar Surface Area (TPSA): A TPSA of 28.7 Ų is relatively low, which, combined with its lipophilicity, further suggests good potential for membrane permeability and oral absorption.

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzimidazoles is most reliably achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivative, a method known as the Phillips condensation.[10] This approach is robust, high-yielding, and utilizes readily available starting materials.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Experimental Protocol: Phillips Condensation

Objective: To synthesize this compound from o-phenylenediamine and 3-phenylpropanoic acid.

Materials:

-

o-Phenylenediamine

-

3-Phenylpropanoic acid

-

4M Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

-

Ammonium Hydroxide (NH₄OH) solution

-

Ethanol

-

Activated Charcoal

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.

Procedure:

-

Reactant Charging: In a 250 mL round-bottom flask, combine o-phenylenediamine (1.0 eq) and 3-phenylpropanoic acid (1.05 eq).

-

Acidic Medium: Add 4M HCl (approx. 5-6 mL per gram of diamine). The acid serves as both the solvent and the catalyst. Causality: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine group of the o-phenylenediamine.

-

Cyclization via Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with continuous stirring for 2-4 hours. Causality: The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization, which involves the elimination of two molecules of water to form the stable imidazole ring.

-

Neutralization and Precipitation: After cooling to room temperature, slowly and carefully neutralize the reaction mixture by adding ammonium hydroxide solution dropwise until the pH is ~8-9. This should be done in an ice bath as the neutralization is exothermic. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Purification by Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

A Self-Validating Protocol for Structural Characterization

Trust in experimental results is paramount. A single analytical technique is insufficient to confirm the identity and purity of a novel compound. The following workflow describes a self-validating system where orthogonal methods are used to build a complete and trustworthy profile of the synthesized molecule.

Characterization Workflow Diagramdot

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5805-30-1 [amp.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 1-(2-phenylethyl)-1H-benzimidazole | C15H14N2 | CID 409927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Phenethyl-1H-Benzimidazole: Properties, Synthesis, Uses & Safety | China Supplier & Manufacturer Information [chemheterocycles.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to 2-(2-phenylethyl)-1H-benzimidazole

Abstract

This technical guide provides a comprehensive overview of 2-(2-phenylethyl)-1H-benzimidazole, a significant heterocyclic compound with a wide range of applications in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure in drug discovery, and the introduction of a 2-phenylethyl substituent confers unique physicochemical and biological properties. This document details the synthesis, structural elucidation, physicochemical properties, and known biological activities of this compound, with a focus on its potential as an anticancer and antimicrobial agent. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical research, providing a foundation for further investigation and application of this versatile molecule.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in the field of medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[2] Consequently, benzimidazole derivatives have been successfully developed into a range of therapeutic agents, including antiviral, anticancer, antifungal, and antihypertensive drugs.[1] The biological and chemical properties of benzimidazole derivatives can be finely tuned by the nature of the substituent at the 2-position. The 2-(2-phenylethyl) moiety, in particular, introduces a combination of aromatic and aliphatic character, influencing the molecule's lipophilicity and steric profile, which can significantly impact its biological activity.

Synthesis and Purification

The most common and effective method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of this compound, o-phenylenediamine is reacted with 3-phenylpropanoic acid. The use of polyphosphoric acid (PPA) as both a catalyst and a solvent is a widely accepted and efficient approach for this transformation, as it facilitates the cyclodehydration reaction.[3][4]

Experimental Protocol: Phillips Condensation

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

o-Phenylenediamine

-

3-Phenylpropanoic acid

-

Polyphosphoric acid (PPA)

-

10% Sodium carbonate solution

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask, add o-phenylenediamine (1 equivalent) and 3-phenylpropanoic acid (1 equivalent).

-

Carefully add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure good mixing and act as the reaction medium.

-

Heat the reaction mixture with stirring at an elevated temperature (typically 140-160 °C) for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

-

For purification, recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₅H₁₄N₂ | [5] |

| Molecular Weight | 222.28 g/mol | [5] |

| CAS Number | 5805-30-1 | [5] |

| Appearance | Solid | [6] |

| Melting Point | Not specified | |

| Boiling Point | 454.8 °C (predicted) | [6] |

| Density | 1.178 g/cm³ (predicted) | [6] |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the benzimidazole and phenyl rings (multiplets in the range of δ 7.0-8.0 ppm).- Methylene protons of the ethyl bridge (triplets or multiplets around δ 3.0-3.5 ppm).- A broad singlet for the N-H proton of the benzimidazole ring (variable, typically δ 12.0-13.0 ppm in DMSO-d₆). |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm.- The C2 carbon of the benzimidazole ring at a characteristic downfield shift (around δ 150-155 ppm).- Methylene carbons of the ethyl bridge in the aliphatic region (around δ 30-40 ppm). |

| IR (KBr) | - N-H stretching vibration around 3400-3200 cm⁻¹.- C-H stretching of aromatic rings around 3100-3000 cm⁻¹.- C-H stretching of aliphatic CH₂ groups around 2950-2850 cm⁻¹.- C=N and C=C stretching vibrations in the range of 1650-1450 cm⁻¹. |

| Mass Spec (ESI) | - Expected [M+H]⁺ peak at m/z 223.1235. |

Applications and Biological Activity

Benzimidazole derivatives are well-established as a versatile class of compounds with a broad range of biological activities. The 2-phenylethyl substitution has been shown to be a key feature in several biologically active molecules.

Anticancer Activity

A primary mechanism of the anticancer action of many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[10][11] By binding to the colchicine binding site on β-tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11] The phenylethyl group at the C-2 position can enhance this activity by providing favorable hydrophobic interactions within the binding pocket.

While specific IC₅₀ values for this compound against various cancer cell lines were not found in the searched literature, numerous studies on closely related 2-substituted benzimidazoles have demonstrated potent anticancer activity with IC₅₀ values in the low micromolar to nanomolar range.[10][11][12][13][14]

Proposed Mechanism of Tubulin Polymerization Inhibition:

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Benzimidazole derivatives have a long history of use as antimicrobial agents. Their mechanism of action is often attributed to their structural similarity to purines, allowing them to interfere with the synthesis of nucleic acids and proteins in microbial cells.[15]

A study by Gobis et al. (2015) investigated a series of 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives for their tuberculostatic activity.[16] Within this series, compounds bearing a phenethyl substituent at the C-2 position demonstrated significant activity against Mycobacterium tuberculosis. For instance, 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole showed high tuberculostatic activity with a Minimum Inhibitory Concentration (MIC) value in the range of 2.5-25 µM.[16] This suggests that this compound itself is a promising scaffold for the development of new antitubercular agents.

Conclusion

This compound is a molecule of significant interest, embodying the versatile and pharmacologically relevant benzimidazole scaffold. Its synthesis is readily achievable through established methods such as the Phillips condensation. The presence of the phenylethyl group at the 2-position imparts favorable characteristics for biological activity, particularly in the realms of anticancer and antimicrobial research. The demonstrated inhibition of tubulin polymerization by related benzimidazoles and the promising antitubercular activity of 2-phenethyl substituted analogues highlight the potential of this compound as a lead for the development of novel therapeutics. Further in-depth biological evaluation and structural optimization of this compound are warranted to fully explore its therapeutic potential.

References

- Gobis, K., Foks, H., Augustynowicz-Kopeć, E., & Napiórkowska, A. (2015). Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship. Bioorganic & Medicinal Chemistry, 23(9), 2112-2120.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & medicinal chemistry, 20(21), 6208-6236.

- Kamal, A., Tamboli, J. R., & Nayak, V. L. (2017). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). RSC medicinal chemistry, 8(1), 10-33.

- Sondhi, S. M., Singh, N., Kumar, A., Lozach, O., & Meijer, L. (2006). Synthesis, anti-inflammatory, analgesic and kinase (CDK1, CDK5 and GSK3) inhibition activity of benzimidazole/benzoxazole derivatives and some Schiff's bases. Bioorganic & medicinal chemistry, 14(11), 3758-3765.

- Alam, M. S., Lee, D. U., & Kapavarapu, R. (2023).

- Yoon, Y. K., Ali, M. A., Choon, T. S., Ismail, R., Wei, A. C., Kumar, R. S., ... & Beevi, F. (2013). Antituberculosis: synthesis and antimycobacterial activity of novel benzimidazole derivatives.

- Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European journal of medicinal chemistry, 45(8), 2949-2956.

- Acar Çevik, U., & Kaplancıklı, Z. A. (2024). Synthesis of new two 1, 2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC chemistry, 18(1), 1-15.

- Chikkula, K. V., et al. (2015). Anti-tubercular and antimicrobial activities of novel heterocyclic substituted benzimidazole derivatives. Scholars Research Library, 7(5), 1-11.

- MDPI. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(19), 6529.

- Bai, G., Lan, X., Liu, X., Liu, C., Shi, L., Chen, Q., & Chen, G. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC advances, 4(108), 63236-63245.

- Kumar, R., & Joshi, Y. C. (2016). Synthesis of benzimidazole by polyphosphoric acid.

- Reddy, P. S. N., & Reddy, P. P. (2010). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Journal of the Korean Chemical Society, 54(4), 453-458.

- Bauchat, P., El Kihel, A., El Hallaoui, A., & Lhassani, M. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-528.

- Request PDF. (n.d.). An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid. 2-(Pyridyl)-1H-benzimidazoles, 1-Alkyl-(1H- benzimidazol-2-yl)pyridinium Salts, Their Homologues and Vinylogues.

- SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole.

- Chikkula, K. V., et al. (2015). Anti-tubercular and antimicrobial activities of novel heterocyclic substituted benzimidazole derivatives. Scholars Research Library, 7(5), 1-11.

- Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the.

- Le, T. H., Nguyen, T. H., Nguyen, T. K. C., Le, T. H., Vo, D. D., & Phan, N. T. S. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS omega, 8(31), 28287-28302.

- Kumar, B. V., & Rao, V. S. (2012).

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C15H14N2 | CID 291053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nveo.org [nveo.org]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Synthesis, biological evaluation and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-(2-phenylethyl)-1H-benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

The benzimidazole scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1][2] Its unique bioisosteric resemblance to naturally occurring purine nucleotides allows for facile interaction with various biological macromolecules, making it a fertile ground for drug discovery.[3] This guide delves into the intricate biological landscape of a specific, yet highly promising subclass: 2-(2-phenylethyl)-1H-benzimidazole derivatives. We will explore their synthesis, diverse pharmacological activities, and the underlying mechanisms of action, providing a comprehensive resource for researchers and drug development professionals.

The Benzimidazole Core: A Gateway to Diverse Bioactivity

The versatility of the benzimidazole ring system lies in its amenability to substitution at various positions, most notably at the N-1 and C-2 positions.[4] These modifications significantly influence the molecule's physicochemical properties and, consequently, its biological activity profile. The introduction of a 2-(2-phenylethyl) substituent imparts a degree of lipophilicity and conformational flexibility that has been shown to be advantageous for various therapeutic applications.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the condensation of an o-phenylenediamine with 3-phenylpropanoic acid or its derivatives. This reaction, often catalyzed by a strong acid, proceeds via the formation of an intermediate that cyclizes to yield the desired benzimidazole core.

General Synthetic Protocol:

A common and efficient method for the synthesis of this compound is the Phillips condensation reaction.

Step-by-Step Methodology:

-

Reactant Preparation: Equimolar amounts of a substituted o-phenylenediamine and 3-phenylpropanoic acid are dissolved in a suitable solvent, such as 4N hydrochloric acid or polyphosphoric acid (PPA).

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, typically a saturated solution of sodium bicarbonate or ammonium hydroxide, until a precipitate is formed. The solid product is then collected by filtration, washed with cold water, and dried.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound derivative.

-

Characterization: The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[6]

Caption: General workflow for the synthesis of this compound derivatives.

A Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Antimicrobial Activity

Several studies have highlighted the potent antimicrobial effects of benzimidazole derivatives, including those with a phenylethyl substituent at the C-2 position. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8]

Mechanism of Action: The antimicrobial action of benzimidazoles is often attributed to their ability to interfere with essential microbial processes. This can include the inhibition of cell wall synthesis, disruption of DNA replication, or interference with energy metabolism.[1] The lipophilic nature of the 2-(2-phenylethyl) group may facilitate the penetration of the microbial cell membrane, enhancing the compound's efficacy.

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| 2g | Streptococcus faecalis | 8 | |

| 2g | Staphylococcus aureus | 4 | |

| 2g | Methicillin-resistant S. aureus | 4 | |

| 1b, 1c, 2e, 2g | Candida albicans | 64 | |

| 1b, 1c, 2e, 2g | Aspergillus niger | 64 |

Table 1: Minimum Inhibitory Concentration (MIC) of selected N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives.

Antiviral Activity

The antiviral potential of benzimidazole derivatives is well-documented, with activity reported against a variety of RNA and DNA viruses.[9][10][11] While specific data on 2-(2-phenylethyl) derivatives is emerging, related 2-phenylbenzimidazoles have shown significant efficacy. For instance, certain derivatives have demonstrated potent activity against viruses such as Coxsackie B virus, Bovine Viral Diarrhea Virus (BVDV), and Herpes Simplex Virus-1 (HSV-1).[9][10]

Mechanism of Action: A key antiviral mechanism for some benzimidazole derivatives is the inhibition of viral enzymes crucial for replication, such as the NS5B RNA-dependent RNA polymerase (RdRp) in the case of BVDV and the structurally similar Hepatitis C Virus (HCV).[9][10]

| Virus | EC₅₀ (µM) | Compound Class | Reference |

| Coxsackie B2 Virus (CVB-2) | 0.1 - 10 | 2-phenylbenzimidazoles | [9][10] |

| Bovine Viral Diarrhea Virus (BVDV) | 0.8 - 1.5 | 2-phenylbenzimidazoles | [9][10] |

| Herpes Simplex Virus-1 (HSV-1) | 0.1 - 10 | 2-phenylbenzimidazoles | [9][10] |

Table 2: Antiviral activity of selected 2-phenylbenzimidazole derivatives.[9][10]

Anticancer Activity

The development of novel anticancer agents is a major focus of benzimidazole research.[3][12][13] Derivatives of this compound and related compounds have exhibited significant antiproliferative effects against various cancer cell lines.[14][15]

Mechanism of Action: The anticancer mechanisms of benzimidazole derivatives are diverse and can involve:

-

Induction of Apoptosis: Many benzimidazole compounds trigger programmed cell death in cancer cells.[13]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives can increase intracellular ROS levels, leading to mitochondrial damage and cell death.[14]

-

Inhibition of Key Signaling Pathways: Benzimidazoles can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.[16]

Caption: A simplified proposed mechanism of anticancer activity for some benzimidazole derivatives.

| Cell Line | IC₅₀ (µM) | Compound Class | Reference |

| MDA-MB-231 (Triple-Negative Breast Cancer) | ~2.6 | 2-(5-phenylindol-3-yl)benzimidazoles | [14] |

| HEPG2 (Hepatocellular Carcinoma) | <10 µg/mL | 2-substituted benzimidazoles | [15] |

| MCF7 (Breast Adenocarcinoma) | <10 µg/mL | 2-substituted benzimidazoles | [15] |

| HCT 116 (Colon Carcinoma) | <10 µg/mL | 2-substituted benzimidazoles | [15] |

Table 3: In vitro anticancer activity of selected benzimidazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their structural features. Key SAR insights include:

-

Substitution on the Phenylethyl Moiety: The nature and position of substituents on the phenyl ring of the phenylethyl group can significantly modulate activity. Electron-withdrawing or electron-donating groups can influence the electronic properties and binding interactions of the molecule with its biological target.

-

Substitution on the Benzimidazole Core: Modifications at the N-1, C-5, and C-6 positions of the benzimidazole ring have been shown to greatly influence the anti-inflammatory and other biological activities of these compounds.[4]

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to cross cell membranes and reach its target.[14]

Caption: Key structural features influencing the biological activity of this compound derivatives.

Future Directions and Perspectives

The diverse biological activities of this compound derivatives underscore their potential as a versatile scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Lead Optimization: Systematic modification of the this compound scaffold to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities to identify novel drug targets.

-

In Vivo Efficacy and Safety Profiling: Evaluation of promising lead compounds in preclinical animal models to assess their therapeutic potential and safety profiles.

The exploration of this compound derivatives represents a promising avenue for the discovery of new and effective treatments for a wide range of diseases. The insights and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance this exciting field of medicinal chemistry.

References

- Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. (2010). Bioorganic & Medicinal Chemistry, 18(8), 2937-2953. [Link]

- Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives. (2010).

- Design and Synthesis of 2-(5-Phenylindol-3-yl)benzimidazole Derivatives with Antiproliferative Effects towards Triple-Negative Breast Cancer Cells by Activation of ROS-Mediated Mitochondria Dysfunction. (2019). Chemistry – An Asian Journal, 14(15), 2648-2655. [Link]

- Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. (2010). European Journal of Medicinal Chemistry, 45(7), 2949-2956. [Link]

- Diverse biological activities of benzimidazole derivatives. (n.d.).

- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega, 8(31), 28419–28433. [Link]

- SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM

- Antiviral and antiproliferative activity in vitro of some new benzimidazole derivatives. (2000). Il Farmaco, 55(11-12), 707-712. [Link]

- Potential Anticancer Agents From Benzimidazole Derivatives. (n.d.).

- Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives. (2006).

- Review on antimicrobial activity of 2- substitude-benzimidazole compouds. (2024).

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Molecules, 27(15), 4933. [Link]

- Synthesis and Molecular Modeling Studies of 2-[2-(3-nitrophenyl)-1h-benzimidazol-1-yl]-acetamide Derivatives as Anthelmintic. (n.d.). Research Square. [Link]

- Different Potential Biological Activities of Benzimidazole Deriv

- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2022). Molecules, 27(19), 6245. [Link]

- Facile Synthesis and Characterization of New 2,3-Disubstituted Benzimidazole Derivatives. (2013).

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). Pharmaceuticals, 16(10), 1459. [Link]

- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(48), 33816-33838. [Link]

- Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (2011). Tropical Journal of Pharmaceutical Research, 10(4). [Link]

- Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2023). Results in Chemistry, 5, 100868. [Link]

- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (2001). Molecules, 6(10), 800-807. [Link]

- Benzimidazole derivatives as potential anticancer agents. (2013). Mini-Reviews in Medicinal Chemistry, 13(3), 399-407. [Link]

- Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. (2013). Semantic Scholar. [Link]

- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).

- Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (2015).

- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.).

- A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. (2014). Letters in Drug Design & Discovery, 11(7). [Link]

- Structure activity relationship of benzimidazole derivatives. (n.d.).

- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (n.d.). The Royal Society of Chemistry. [Link]

- Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]

- Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents: Dual Activity-Difference (DAD) Maps. (2010).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]

- 3. Benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nveo.org [nveo.org]

- 13. mdpi.com [mdpi.com]

- 14. Design and Synthesis of 2-(5-Phenylindol-3-yl)benzimidazole Derivatives with Antiproliferative Effects towards Triple-Negative Breast Cancer Cells by Activation of ROS-Mediated Mitochondria Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 2-(2-phenylethyl)-1H-benzimidazole Scaffold: A Technical Guide to Its Structural Analogues in Drug Discovery

Foreword: The Enduring Potential of the Benzimidazole Core

The benzimidazole heterocycle, a fusion of benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, making it a cornerstone in the development of therapeutics for a wide array of human diseases. From its presence in vitamin B12 to its integration into numerous clinically approved drugs, the benzimidazole core has consistently demonstrated its versatility and potential.[1][2] This guide focuses on a specific, yet highly promising, class of benzimidazole derivatives: the 2-(2-phenylethyl)-1H-benzimidazole structural analogues. The introduction of the flexible phenylethyl group at the 2-position imparts unique conformational properties and lipophilicity, opening new avenues for therapeutic intervention. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and structure-activity relationships of this intriguing class of molecules.

Synthetic Strategies: Building the this compound Core

The primary and most widely adopted method for the synthesis of 2-substituted benzimidazoles, including the 2-(2-phenylethyl) scaffold, is the Phillips condensation reaction . This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3]

General Synthetic Workflow: Phillips Condensation

The synthesis of this compound and its analogues typically follows a straightforward and efficient protocol. The key steps involve the reaction of an appropriately substituted o-phenylenediamine with 3-phenylpropanoic acid or a substituted variant thereof.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of o-phenylenediamine (1.0 eq) and 3-phenylpropanoic acid (1.0 eq).

-

Add a suitable acidic catalyst, such as 4N hydrochloric acid or polyphosphoric acid (PPA), to the mixture. The choice of acid can influence reaction time and yield.

-

-

Step 2: Reaction Conditions

-

Heat the reaction mixture to reflux (typically 100-140°C) for a period of 2 to 8 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

-

Step 3: Workup and Isolation

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a base, such as 10% sodium hydroxide solution, until alkaline pH is achieved.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

-

Step 4: Purification

-

Wash the crude product with cold water to remove any remaining salts.

-

Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

-

-

Step 5: Characterization

-

Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

-

Visualization of the Synthetic Pathway

The general synthetic scheme for producing this compound analogues is depicted below. This pathway allows for the introduction of diversity at both the benzimidazole and the phenylethyl moieties by using appropriately substituted starting materials.

Caption: General Synthetic Scheme for this compound Analogues.

Biological Activities and Therapeutic Potential

Structural analogues of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. The primary areas of investigation include their antimicrobial and anticancer properties.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit potent antimicrobial effects.[5] Analogues of this compound have shown promising activity against a range of bacterial and fungal pathogens.[1] The lipophilic nature of the phenylethyl group can facilitate the penetration of microbial cell membranes, a crucial step for exerting their antimicrobial action.

The mechanism of antimicrobial action is often multifaceted but can involve the inhibition of essential microbial enzymes. For instance, some benzimidazole derivatives have been shown to target dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria.[1]

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and the benzimidazole scaffold has been extensively explored in this context.[6] Analogues of this compound have shown significant antiproliferative activity against various cancer cell lines.[7][8]

The anticancer mechanisms of these compounds are diverse and can include:

-

Inhibition of p53-MDM2 Interaction: Some derivatives have been found to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This inhibition can lead to the reactivation of p53 and the induction of apoptosis in cancer cells.[7]

-

Targeting other key cellular pathways: The structural similarity of the benzimidazole core to purine bases allows these compounds to interact with and potentially inhibit various kinases and other enzymes involved in cancer cell proliferation and survival.

Summary of Biological Activity Data

The following table summarizes the biological activities of representative this compound analogues and related compounds from the literature. This data provides a snapshot of the potential of this chemical class.

| Compound ID | R1 (Benzimidazole) | R2 (Phenylethyl) | Biological Activity | Target Organism/Cell Line | IC50 / MIC (µM) | Reference |

| A1 | H | H | Anticancer | HCT116 (Colon) | 0.06 | [7] |

| Anticancer | MCF-7 (Breast) | 3.64 | [7] | |||

| A7 | H | H | Anticancer | HCT116 (Colon) | 0.04 | [7] |

| Anticancer | HepG2 (Liver) | 9.80 | [7] | |||

| Analogue 1 | H | - | Antibacterial | S. aureus | 4 µg/mL | [1] |

| Analogue 2 | H | - | Antifungal | C. albicans | 64 µg/mL | [2] |

Note: The specific substitutions for A1 and A7 on the phenylethyl moiety were not detailed in the abstract but are part of a series of "benzimidazole-2-subsituted phenyl or pyridine propyl ketene derivatives". Analogues 1 and 2 are representative of 2-substituted benzimidazoles with similar bulky hydrophobic groups, highlighting the general potential of this class.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For the this compound scaffold, the biological activity can be modulated by substitutions on both the benzimidazole ring system and the phenylethyl moiety.

Substitutions on the Benzimidazole Ring

Modifications to the benzimidazole core can significantly impact biological activity. Key positions for substitution include:

-

N-1 Position: Alkylation or arylation at the N-1 position can influence the compound's lipophilicity and its interaction with biological targets. In some cases, N-substitution can enhance activity, while in others, the unsubstituted N-H may be crucial for hydrogen bonding interactions.

-

Positions 4, 5, 6, and 7: Introduction of various substituents on the benzene ring of the benzimidazole core can modulate electronic properties and steric hindrance, thereby affecting target binding and overall activity. For instance, electron-withdrawing or electron-donating groups can alter the pKa of the imidazole nitrogen, which can be critical for target engagement.

Substitutions on the Phenylethyl Moiety

The phenylethyl group offers a wide scope for structural modification. Key areas for substitution include:

-

Phenyl Ring: Introducing substituents on the phenyl ring of the phenylethyl group can significantly alter the compound's electronic and steric properties. For example, the position and nature of substituents (e.g., halogens, alkyl, alkoxy groups) can influence binding affinity and selectivity for a particular biological target.

-

Ethyl Linker: The two-carbon linker provides conformational flexibility. Modifications to this linker, such as introducing rigidity or altering its length, can impact how the molecule presents its pharmacophoric features to the target protein.

Visualization of SAR Logic

The following diagram illustrates the key areas for structural modification on the this compound scaffold to explore the SAR and optimize biological activity.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene derivatives as antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-phenylethyl)-1H-benzimidazole

Preamble: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery

Molecular Structure and Spectroscopic Overview

2-(2-phenylethyl)-1H-benzimidazole possesses a molecular formula of C₁₅H₁₄N₂ and a molecular weight of approximately 222.29 g/mol . Its structure comprises a benzimidazole core linked at the 2-position to a phenylethyl substituent. This combination of aromatic and aliphatic moieties gives rise to a distinct spectroscopic fingerprint that can be comprehensively mapped using a suite of analytical techniques.

Caption: ¹H NMR experimental workflow.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Anticipated ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 | C-2 (imidazole) |

| ~141 - 144 | Quaternary C (phenyl) |

| ~135 - 140 | C-3a/C-7a (benzimidazole) |

| ~128 - 129 | CHs (phenyl) |

| ~126 - 127 | CHs (phenyl) |

| ~121 - 123 | C-5/C-6 (benzimidazole) |

| ~110 - 118 | C-4/C-7 (benzimidazole) |

| ~35 - 38 | -CH₂- (ethyl, adjacent to phenyl) |

| ~30 - 33 | -CH₂- (ethyl, adjacent to benzimidazole) |

Note: These are predicted chemical shift ranges based on related structures.

Interpretation of the ¹³C NMR Spectrum

The most downfield signal is typically the C-2 carbon of the imidazole ring due to its direct attachment to two nitrogen atoms. The quaternary carbons of the benzimidazole and phenyl rings will also appear in the downfield region. The aromatic CH carbons will resonate in the typical range of 110-130 ppm. The two aliphatic carbons of the ethyl bridge will be found in the upfield region of the spectrum. The carbon adjacent to the phenyl ring is expected to be slightly more downfield than the one adjacent to the benzimidazole ring.